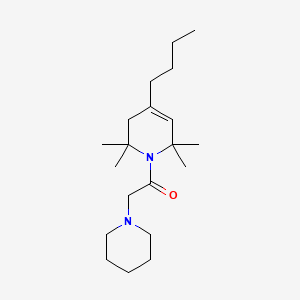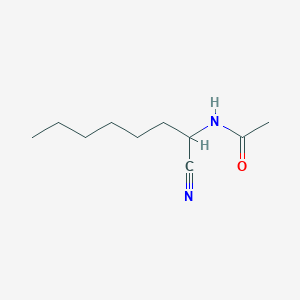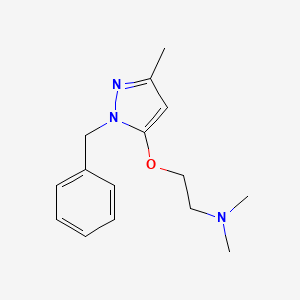
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group, a dimethylaminoethoxy group, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
Substitution Reactions: The introduction of the benzyl group, dimethylaminoethoxy group, and methyl group can be carried out through various substitution reactions. For example, the benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Reaction Conditions: These reactions are often carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides.
Reduction: Reduction reactions can be used to modify the substituents on the pyrazole ring.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring and its substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives with modified substituents.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Catalysis: Pyrazole derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds are explored for their potential use in organic electronics and as building blocks for advanced materials.
Biology and Medicine:
Antimicrobial Agents: Pyrazole derivatives have shown promising antimicrobial activity against various pathogens.
Anticancer Agents: Some pyrazole compounds exhibit anticancer properties and are being investigated for their potential use in cancer therapy.
Anti-inflammatory Agents: Pyrazole derivatives are also studied for their anti-inflammatory effects.
Industry:
Pharmaceuticals: Pyrazole compounds are used as intermediates in the synthesis of various pharmaceutical drugs.
Agrochemicals: These compounds are explored for their potential use as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- depends on its specific biological activity. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by interacting with molecular targets such as kinases or DNA.
Comparaison Avec Des Composés Similaires
Pyrazofurin: An antiviral and antitumor agent.
Encorafenib: A kinase inhibitor used in cancer therapy.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Crizotinib: A kinase inhibitor used in cancer treatment.
Lonazolac: An anti-inflammatory drug.
Uniqueness: Pyrazole, 1-benzyl-5-(2-(dimethylamino)ethoxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
Propriétés
Numéro CAS |
5372-15-6 |
|---|---|
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H21N3O/c1-13-11-15(19-10-9-17(2)3)18(16-13)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 |
Clé InChI |
ROWFYAJOERBGDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)OCCN(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
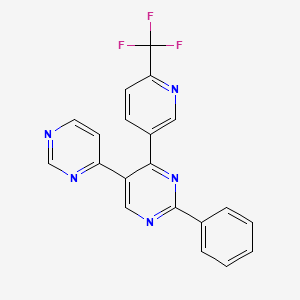
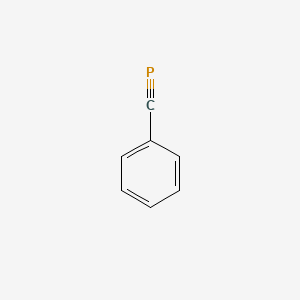
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)


